2-Fluoro-4-methylbenzaldehyde
CAS No.: 146137-80-6
Cat. No.: VC21165710
Molecular Formula: C8H7FO
Molecular Weight: 138.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 146137-80-6 |
---|---|
Molecular Formula | C8H7FO |
Molecular Weight | 138.14 g/mol |
IUPAC Name | 2-fluoro-4-methylbenzaldehyde |
Standard InChI | InChI=1S/C8H7FO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3 |
Standard InChI Key | MVDRIMBGRZBWPE-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C=O)F |
Canonical SMILES | CC1=CC(=C(C=C1)C=O)F |
Introduction
Chemical Identification and Structure
2-Fluoro-4-methylbenzaldehyde is an aromatic aldehyde characterized by a benzene ring with three key substituents: a fluorine atom at the 2-position, a methyl group at the 4-position, and an aldehyde group. This specific substitution pattern gives the compound unique chemical reactivity properties valuable for synthetic applications.
Basic Identification Data
Parameter | Information |
---|---|
CAS Number | 146137-80-6 |
Molecular Formula | C8H7FO |
Molecular Weight | 138.14 g/mol |
IUPAC Name | 2-fluoro-4-methylbenzaldehyde |
Common Synonyms | 2-fluoro-4-methyl-benzaldehyde, 2-fluoro-p-tolualdehyde, benzaldehyde 2-fluoro-4-methyl |
MDL Number | MFCD03094325 |
InChI Key | MVDRIMBGRZBWPE-UHFFFAOYSA-N |
SMILES Notation | CC1=CC(=C(C=C1)C=O)F |
PubChem CID | 2778471 |
The compound features a planar benzene ring with the carbonyl group (aldehyde) positioned adjacent to the fluorine atom, creating an interesting electronic environment that influences its reactivity in various chemical transformations .
Physical Properties
2-Fluoro-4-methylbenzaldehyde exists as a clear liquid at room temperature with distinct physical properties that are important for handling, storage, and application in synthesis protocols.
Physical and Thermodynamic Properties
Property | Value |
---|---|
Physical State | Liquid |
Appearance | Clear, colorless to pale yellow |
Boiling Point | 202.1±20.0 °C (Predicted) |
Density | 1.136±0.06 g/cm³ (Predicted) |
Refractive Index | 1.524 (measured at 20°C) |
Sensitivity | Air Sensitive |
Storage Conditions | Inert atmosphere, 2-8°C |
Purity (Commercial) | 97% (typical) |
The compound's physical properties, particularly its refractive index and liquid state, make it practical for use in organic synthesis as it can be easily measured and transferred in laboratory settings .
Synthesis Methods
Several synthesis routes for 2-Fluoro-4-methylbenzaldehyde have been documented in the scientific literature, with variations depending on starting materials and reaction conditions.
Alternative Synthesis Routes
Alternative synthetic approaches may also involve:
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Direct fluorination of 4-methylbenzaldehyde
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Formylation of 2-fluoro-4-methylbenzene using formylation reagents
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Oxidation of corresponding 2-fluoro-4-methylbenzyl alcohol
These approaches vary in yield, purity, and applicability depending on the scale and equipment available .
Applications and Research Uses
2-Fluoro-4-methylbenzaldehyde serves as a versatile building block in various chemical synthesis applications, particularly in pharmaceutical research and development.
Pharmaceutical Applications
The compound has significant value in pharmaceutical synthesis as a key intermediate. Its fluorine substituent introduces specific electronic and metabolic stability properties that are valuable in drug design. Specifically, it has been utilized in:
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Synthesis of chiral amino acids and amino alcohols as building blocks for drug discovery
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Development of anti-inflammatory and analgesic drug candidates
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Creation of compounds with improved metabolic stability due to the fluorine atom
A specific research example demonstrates its application: "Catalytic hydrogenation with (S,S)-DuPHOS provided the (S)-amido ester (20). Reduction of ester (20) with lithium aluminium hydride gave an acetamido alcohol intermediate. Derivatisation of this intermediate as the (R)-Mosher ester indicated, from the 1H-NMR, that we had obtained 2S stereochemistry" .
Organic Synthesis Applications
Beyond pharmaceuticals, 2-Fluoro-4-methylbenzaldehyde finds applications in:
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Creation of specialty chemical intermediates
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Development of advanced materials with specific properties
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Synthesis of novel heterocyclic compounds
The aldehyde functionality makes it particularly suitable for condensation reactions, including:
Hazard Type | Classification |
---|---|
Skin Effects | Causes skin irritation (H315) |
Eye Effects | Causes serious eye damage/irritation (H318/H319) |
Specific Target Organ Toxicity | May cause respiratory irritation (H335) |
Physical State Related Hazards | Air sensitive |
Appropriate handling procedures include the use of personal protective equipment, proper ventilation, and measures to prevent contact with skin and eyes .
Specification | Typical Value |
---|---|
Purity | ≥97% |
Appearance | Clear pale yellow liquid |
Refractive Index | 1.5215-1.5265 (at 20°C) |
Free Acid Content | ≤1.5% |
Available Quantities | 1g, 5g (typical research quantities) |
Current market pricing (as of April 2025) ranges from approximately $176-$527 depending on quantity and supplier, with most suppliers offering both small research quantities and bulk options for industrial applications .
Comparison with Related Compounds
Understanding the relationship between 2-Fluoro-4-methylbenzaldehyde and structurally similar compounds provides valuable context for its applications.
Structural Analogs
Compound | Structural Difference | Key Property Distinctions |
---|---|---|
4-Fluoro-2-methylbenzaldehyde | Position of fluorine and methyl groups reversed | Different electronic distribution and reactivity patterns |
2-Bromo-4-methylbenzaldehyde | Bromine instead of fluorine at 2-position | More reactive in coupling reactions; larger halogen |
3-Bromo-2-fluoro-4-methylbenzaldehyde | Additional bromine at 3-position | Increased complexity for cross-coupling reactions |
2,4-Difluorobenzaldehyde | Fluorine instead of methyl at 4-position | Different electronic effects; no methyl for functionalization |
These structural variations result in different reactivity patterns and applications in synthetic organic chemistry .
Research Applications in Medicinal Chemistry
Beyond its general synthetic utility, 2-Fluoro-4-methylbenzaldehyde has been specifically employed in medicinal chemistry research with documented applications.
Chiral Building Block Synthesis
A significant research application involves the synthesis of chiral building blocks for drug discovery using 2-Fluoro-4-methylbenzaldehyde as a starting material:
"The Heck reaction between an aryl iodide (where the aldehyde is unavailable) and an acrylate also provides amidoacrylate. The dehydrophenylalanine intermediate were then prepared following several functional group manipulations."
This approach enables the preparation of enantiomerically pure compounds with >98% enantiomeric excess, as confirmed by analytical methods including 19F-NMR and LCMS analysis. These chiral building blocks are crucial for developing pharmaceuticals with specific stereochemical requirements that influence their biological activity and efficacy .
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